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Compound of Interest

2,4-dichloro-7-tosyl-7H-
Compound Name:
pyrrolo[2,3-d]pyrimidine

Cat. No.: B1523358

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic compound that
serves as a highly versatile building block in the synthesis of complex, biologically active
molecules. Its structure is based on the pyrrolo[2,3-d]pyrimidine core, an analog of purine
where the nitrogen atom at position 7 is replaced by a carbon atom, often referred to as 7-
deazapurine. This core scaffold is of immense interest in drug discovery, as it effectively mimics
the endogenous purine structure of ATP, enabling compounds derived from it to act as
competitive inhibitors in the ATP-binding sites of various enzymes, particularly protein kinases.

[1]

The strategic placement of two chlorine atoms at the C2 and C4 positions renders the molecule
susceptible to sequential and regioselective nucleophilic substitution, allowing for the controlled
introduction of diverse functional groups.[2] Furthermore, the tosyl (p-toluenesulfonyl) group
attached to the pyrrole nitrogen (N7) serves a dual purpose: it acts as a robust protecting
group, preventing unwanted side reactions at the pyrrole nitrogen, and its electron-withdrawing
nature further activates the chlorine atoms, enhancing their reactivity. These features make 2,4-
dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine an indispensable intermediate in the
development of targeted therapies for a range of diseases, including cancer and autoimmune
disorders.[2][3]

Physicochemical and Spectroscopic Profile
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The fundamental chemical and physical properties of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-
d]pyrimidine are crucial for its handling, reaction setup, and characterization. A summary of
these properties is presented below.

Property Value Source

2,4-dichloro-7-(4-
IUPAC Name methylphenyl)sulfonylpyrrolo[2, PubCheml[4]
3-d]pyrimidine

CAS Number 934524-10-4 PubCheml[4]
Molecular Formula C13H9Cl2N302S PubCheml[4]
Molecular Weight 342.2 g/mol PubChem[4]
Appearance White solid ChemicalBook][5]
Storage Inert atmosphere, 2-8°C Achmem[6]

Spectroscopic Data: The identity and purity of the compound are typically confirmed by
spectroscopic methods.

e 1H NMR (400 MHz, Chloroform-d) & ppm: 8.14 (d, J = 8.59 Hz, 2H), 7.78 (d, J = 3.79 Hz,
1H), 7.39 (d, J = 8.59 Hz, 2H), 6.70 (d, J = 3.79 Hz, 1H), 2.45 (s, 3H).[5]

e Mass Spectrum (LCMS): [M + H]* m/z 342.[5]

Synthesis: Protecting and Activating the Core
Scaffold

The most common and direct synthesis of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
involves the tosylation of the commercially available precursor, 2,4-dichloro-7H-pyrrolo[2,3-
d]pyrimidine.[2] This reaction is fundamental as it installs the key protecting and activating tosyl

group.

Causality Behind the Experimental Design
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The choice of reagents and conditions is dictated by the chemical nature of the starting
material. The N-H proton of the pyrrole ring in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is
weakly acidic and requires a base to be removed, generating a nucleophilic anion. This anion
then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), forming the N-S
bond and displacing the chloride leaving group. The selection of the base and solvent system
can be adapted for different scales and laboratory setups. For instance, using a strong base
like sodium hydroxide with a phase-transfer catalyst facilitates the reaction between the
agueous base and the organic-soluble starting material.[5] Alternatively, organic bases like
N,N-Diisopropylethylamine (DIPEA) in an anhydrous organic solvent like dichloromethane
(DCM) provide a homogeneous reaction environment.[2]

Detailed Synthesis Protocol

The following protocol is a representative method for the preparation of the title compound.
Starting Materials:

e 2.,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 5.32 mmol)[5]

p-toluenesulfonyl chloride (1.115 g, 5.85 mmol)[5]

Dichloromethane (20 mL)[5]

50% aqueous sodium hydroxide solution (1 mL)[5]

Tetrabutylammonium hydrogen sulfate (0.090 g, 0.27 mmol)[5]

Step-by-Step Procedure:

Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, p-toluenesulfonyl chloride, and
tetrabutylammonium hydrogen sulfate in dichloromethane at room temperature.[5]

Add the 50% aqueous sodium hydroxide solution to the reaction mixture.[5]

Stir the mixture vigorously at room temperature for 30 minutes.[5]

Upon completion (monitored by TLC), proceed with workup. The organic layer is separated
and concentrated by vacuum evaporation.[5]
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e The resulting crude product is purified by column chromatography using 100%
dichloromethane as the eluent to yield 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as
a white solid (1.76 g, 97% yield).[5]

2,4-dichloro-7H-
pyrrolo[2,3-d]pyrimidine
NaOH (aq) / TBAHS Tosylation

| \_ DCM, RT, 30 min

p-toluenesulfonyl
chloride (TsCl)

2,4-dichloro-7-tosyl-7H-
pyrrolo[2,3-d]pyrimidine

Click to download full resolution via product page

Caption: Synthesis of the title compound via tosylation.

Chemical Reactivity: A Platform for Regioselective
Functionalization

The primary utility of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine lies in the differential
reactivity of its two chlorine atoms, enabling selective functionalization through Nucleophilic
Aromatic Substitution (SnAr) reactions.

Mechanistic Rationale for Regioselectivity

The pyrrolo[2,3-d]pyrimidine ring system is inherently electron-deficient, which facilitates
nucleophilic attack. The chlorine atom at the C4 position is significantly more reactive towards
nucleophiles than the chlorine at the C2 position. This regioselectivity is a well-established
principle for this scaffold and is crucial for its synthetic applications. The greater electrophilicity
of the C4 carbon allows for the initial substitution to occur cleanly at this site, leaving the C2-
chloro group intact for subsequent transformations if desired.[2]

This selective reactivity allows for a modular approach to building complex molecules. A
nucleophile, typically an amine, can be introduced at C4 under controlled conditions. The
resulting 2-chloro-4-substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine intermediate can then be
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subjected to a second, often more forcing, substitution or a cross-coupling reaction at the C2
position.[2]

Exemplary Reaction: C4-Amination

A key reaction demonstrating this principle is the mono-amination at the C4 position, a common
step in the synthesis of kinase inhibitors.[2]

Step-by-Step Protocol:

A solution of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (5 g, 14.61 mmol) is
prepared in ethanol (80 mL) in a round-bottom flask.[2]

e The desired amine nucleophile, for example, (S)-2,3-dihydro-1H-inden-1-amine (2.335 g,
17.53 mmol), and a non-nucleophilic base such as DIPEA (5.08 mL, 29.2 mmol) are added
at room temperature.[2]

e The reaction mixture is heated to 70°C for 12 hours under an inert atmosphere (e.g., argon).

[2]

 After cooling, the product, (S)-N-(2-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-
dihydro-1H-inden-1-amine, can be isolated and purified.

Regioselective SnAr
2,4-dichloro-7-tosyl-7H- Amine (R-NHz) \ at C4 position N 2-chloro-4-amino-7-tosyl-7H-
pyrrolo[2,3-d]pyrimidine DIPEA, EtOH, 70°C) pyrrolo[2,3-d]pyrimidine

Click to download full resolution via product page

Caption: Regioselective C4 substitution workflow.

Application in Drug Discovery: Scaffolding for
Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry,
particularly for the development of protein kinase inhibitors.[1] Kinases play a central role in
cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
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2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a direct precursor for a wide array of
substituted pyrrolo[2,3-d]pyrimidines. By sequentially reacting the C4 and C2 positions,
chemists can generate large libraries of compounds for screening. For example, this
intermediate has been utilized in the synthesis of potent and selective inhibitors of Leucine-rich
repeat kinase 2 (LRRK?2), a target for the treatment of Parkinson's disease.[2] The synthesis of
these inhibitors often begins with the selective displacement of the C4-chloride with a chiral
amine, followed by further modification at the C2-position to optimize potency and selectivity.[2]

While the closely related 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate for
the JAK inhibitor Tofacitinib, the 2,4-dichloro analog provides access to a broader chemical
space, enabling the exploration of structure-activity relationships at two distinct points on the
heterocyclic core.[7][8] This flexibility is invaluable for fine-tuning a drug candidate's properties,
such as its binding affinity, selectivity profile against other kinases, and pharmacokinetic
characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: A Cornerstone Intermediate in Modern
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523358#2-4-dichloro-7-tosyl-7h-pyrrolo-2-3-d-
pyrimidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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